molecular formula C12H15BrFNO B8572826 N-[(3-bromo-4-fluorophenyl)methyl]oxan-4-amine

N-[(3-bromo-4-fluorophenyl)methyl]oxan-4-amine

Cat. No.: B8572826
M. Wt: 288.16 g/mol
InChI Key: KHUDPBFLESIUQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(3-bromo-4-fluorophenyl)methyl]oxan-4-amine is a useful research compound. Its molecular formula is C12H15BrFNO and its molecular weight is 288.16 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H15BrFNO

Molecular Weight

288.16 g/mol

IUPAC Name

N-[(3-bromo-4-fluorophenyl)methyl]oxan-4-amine

InChI

InChI=1S/C12H15BrFNO/c13-11-7-9(1-2-12(11)14)8-15-10-3-5-16-6-4-10/h1-2,7,10,15H,3-6,8H2

InChI Key

KHUDPBFLESIUQW-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1NCC2=CC(=C(C=C2)F)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

Triethylamine (2.52 g) was added to a suspension of 3-bromo-4-fluorobenzylamine hydrochloride (2.79 g) in chloroform (50 mL), and the mixture was stirred at room temperature for 10 min. Tetrahydro-4H-pyran-4-one (2.29 g) was added thereto and the mixture was stirred at room temperature for 30 min. Sodium triacetoxyborohydride (4.85 g) was added thereto, followed by further stirring for 1 hr. Saturated aqueous sodium hydrogen carbonate solution was added to the reaction mixture, and the resulting mixture was then stirred for a while and extracted with chloroform. The organic phase was separated out and the solvent was distilled off under reduced pressure. The resulting residue was purified by column chromatography (NH silica gel cartridge, hexane:ethyl acetate=100:0-90:10) to afford the title compound (2.70 g).
Quantity
2.29 g
Type
reactant
Reaction Step One
Quantity
4.85 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
2.79 g
Type
reactant
Reaction Step Four
Quantity
50 mL
Type
solvent
Reaction Step Four
Quantity
2.52 g
Type
solvent
Reaction Step Four

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